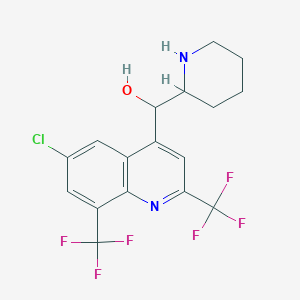
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized by cyclization reactions involving appropriate precursors. For instance, the reaction of 2,8-bis(trifluoromethyl)aniline with suitable reagents can yield the quinoline core.
Introduction of the Chloro Group: The chloro substituent at position 6 can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The (2-piperidinyl)hydroxymethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and nucleophilic substitution reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, aldehydes, carboxylic acids, amines, and alcohols .
科学的研究の応用
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound has a similar quinoline core with trifluoromethyl substituents but differs in the substituent at position 4.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: Similar to the above compound but with a methanone group at position 4.
Uniqueness
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is unique due to the presence of the chloro substituent at position 6 and the (2-piperidinyl)hydroxymethyl group at position 4.
特性
分子式 |
C17H15ClF6N2O |
|---|---|
分子量 |
412.8 g/mol |
IUPAC名 |
[6-chloro-2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C17H15ClF6N2O/c18-8-5-9-10(15(27)12-3-1-2-4-25-12)7-13(17(22,23)24)26-14(9)11(6-8)16(19,20)21/h5-7,12,15,25,27H,1-4H2 |
InChIキー |
LKPNSNZUBSVOAW-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3C(F)(F)F)Cl)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


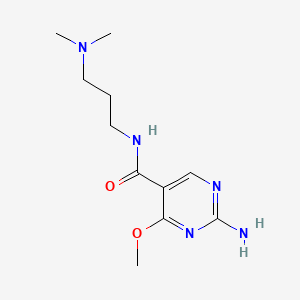
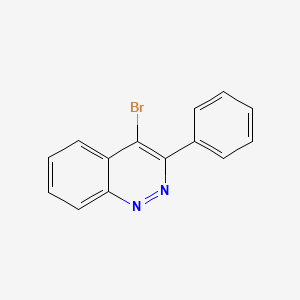
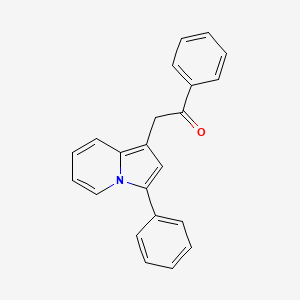
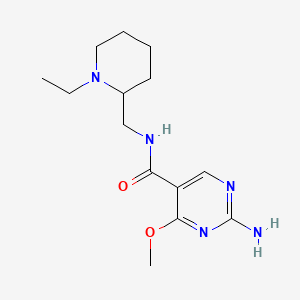
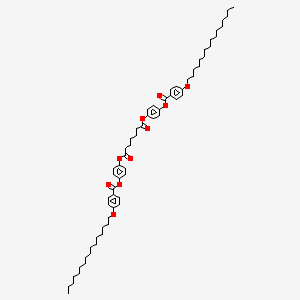

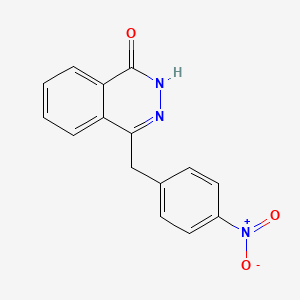

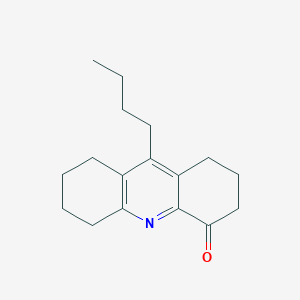
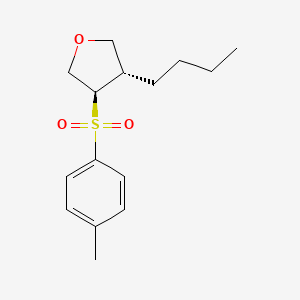
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
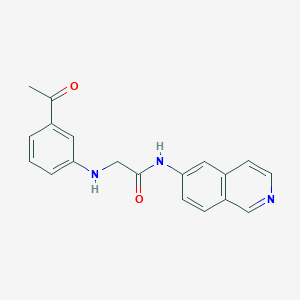
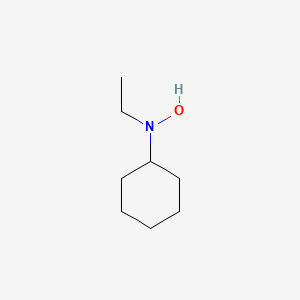
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
